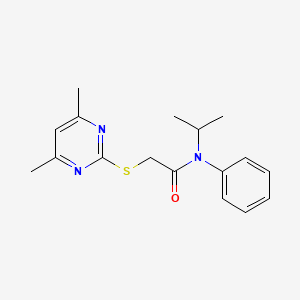
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate typically involves the use of deuterated reagents and solvents. One common method is the reductive deuteration of nitriles using sodium-mediated electron transfer reactions. This process involves the use of sodium dispersions and deuterated ethanol (EtOD-d1) to achieve high yields of the desired deuterated amines .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuteration processes. These processes can include the direct high-temperature deuteration of metals with deuterium gas or the catalytic deuteration of organic compounds. The choice of method depends on the specific compound and desired level of deuterium incorporation .
化学反应分析
Types of Reactions
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carboxylic acids or other oxidized products.
Reduction: Reductive deuteration can be used to introduce deuterium atoms into the compound.
Substitution: Deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dispersions, deuterated solvents (such as deuterated ethanol), and various catalysts. Reaction conditions can vary, but they often involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reductive deuteration of nitriles can yield α,α-dideuterio amines, while oxidation reactions can produce deuterated carboxylic acids .
科学研究应用
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate has several scientific research applications, including:
Chemistry: Used as a deuterated internal standard in mass spectrometry for the quantitative analysis of complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in deuterated drugs, which can have improved pharmacokinetic profiles and reduced toxicity compared to their non-deuterated counterparts.
Industry: Utilized in the synthesis of deuterated agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate involves the incorporation of deuterium atoms into various molecular targets. Deuterium atoms can alter the chemical and physical properties of the compound, leading to changes in its reactivity, stability, and interactions with other molecules. These changes can affect the compound’s behavior in biological systems and its efficacy as a drug or chemical reagent .
相似化合物的比较
Similar Compounds
Similar compounds to dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate include other deuterated amino acids and their derivatives. Examples include:
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)propanoate
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the precise incorporation of deuterium atoms. This unique isotopic labeling can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of deuterated drugs in biological systems .
属性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
140.15 g/mol |
IUPAC 名称 |
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD4 |
InChI 键 |
CKLJMWTZIZZHCS-IAAZBAKNSA-N |
手性 SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)O[2H])N([2H])[2H] |
规范 SMILES |
C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


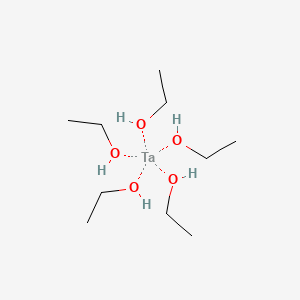

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

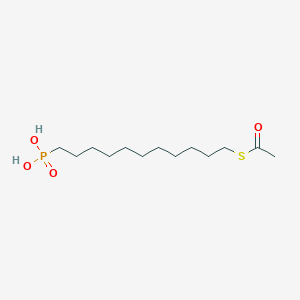
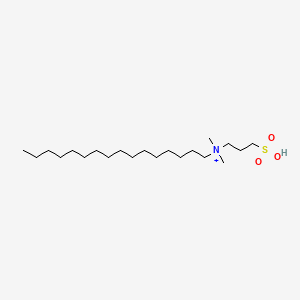
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
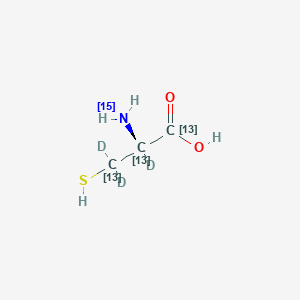
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
